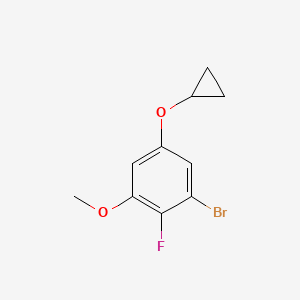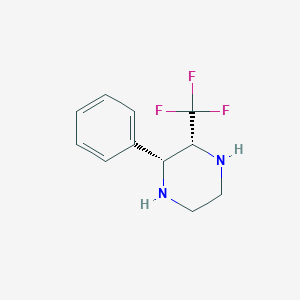
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the indene family. Indenes are bicyclic organic compounds that consist of a benzene ring fused to a cyclopentene ring. This specific compound is characterized by the presence of an amino group at the first position, a bromine atom at the fourth position, and a carboxylic acid group at the first position of the indene ring system. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source under basic conditions .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反应分析
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized indene derivatives .
科学研究应用
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as an anti-inflammatory, anticancer, or antimicrobial agent.
作用机制
The mechanism of action of 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: The chlorine atom may confer different electronic and steric properties compared to bromine.
1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: The fluorine atom’s smaller size and higher electronegativity can lead to different chemical and biological behavior.
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
1-amino-4-bromo-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI 键 |
LHWOARVRKXVMSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C1C(=CC=C2)Br)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

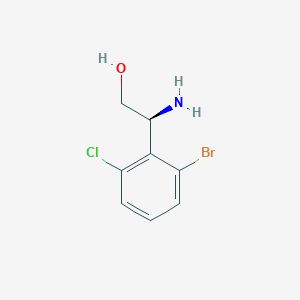

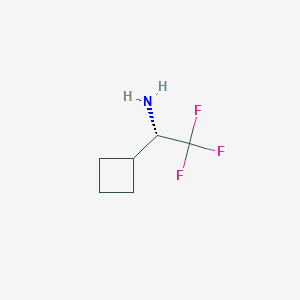

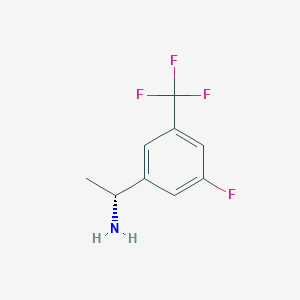
![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
